2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy groups, a sulfamoyl group, and a pyrimidinyl group, making it a subject of interest in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Benzamide Core: This step involves the reaction of 2,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide core.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.
Attachment of the Pyrimidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines .
Scientific Research Applications
2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Other Sulfamoyl Derivatives: Compounds with similar sulfamoyl groups may exhibit comparable biological activities but differ in their overall efficacy and specificity.
Pyrimidinyl Derivatives: These compounds share the pyrimidinyl group but may vary in their chemical reactivity and biological effects.
Uniqueness
The uniqueness of 2,4-dimethoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide lies in its specific molecular structure, which allows for targeted interactions with biological molecules and versatile chemical reactivity. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C20H20N4O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H20N4O5S/c1-13-10-11-21-20(22-13)24-30(26,27)16-7-4-14(5-8-16)23-19(25)17-9-6-15(28-2)12-18(17)29-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
InChI Key |
FXFMMIQLGFKWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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